(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid, also known as BMS-986001, is a synthetic peptide agonist of the glucagon-like peptide-1 (GLP-1) receptor. It is a potential treatment for type 2 diabetes and obesity due to its ability to increase insulin secretion and reduce appetite.
作用機序
(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid binds to and activates the GLP-1 receptor, a G protein-coupled receptor expressed on pancreatic beta cells and other tissues. Activation of the GLP-1 receptor leads to increased insulin secretion, inhibition of glucagon secretion, and reduction of appetite. (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has a longer half-life than endogenous GLP-1 due to its resistance to degradation by dipeptidyl peptidase-4 (DPP-4).
生化学的および生理学的効果
(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been shown to have several biochemical and physiological effects in animal models and humans. In animal studies, (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been shown to increase insulin secretion, improve glucose tolerance, and reduce body weight. In clinical trials, (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been shown to reduce HbA1c levels and body weight in patients with type 2 diabetes. (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has also been shown to have beneficial effects on lipid metabolism and cardiovascular function.
実験室実験の利点と制限
One advantage of (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid is its specificity for the GLP-1 receptor, which reduces the risk of off-target effects. Another advantage is its longer half-life compared to endogenous GLP-1, which allows for less frequent dosing. One limitation of (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid is its high cost compared to other GLP-1 receptor agonists. Another limitation is the lack of long-term safety data.
将来の方向性
For (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid include further clinical trials to evaluate its long-term safety and efficacy in treating type 2 diabetes and obesity. Other potential applications for (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid include the treatment of non-alcoholic fatty liver disease (NAFLD) and cardiovascular disease. Future research may also focus on developing more cost-effective methods for synthesizing (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid.
合成法
(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled stepwise on a solid support using Fmoc chemistry. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity and yield.
科学的研究の応用
(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been extensively studied as a potential treatment for type 2 diabetes and obesity. In preclinical studies, (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been shown to increase insulin secretion, improve glucose tolerance, and reduce body weight in animal models of diabetes and obesity. In clinical trials, (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been shown to be safe and well-tolerated, with promising results in reducing HbA1c levels and body weight in patients with type 2 diabetes.
特性
CAS番号 |
118537-34-1 |
---|---|
製品名 |
(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid |
分子式 |
C22H29N5O4 |
分子量 |
427.5 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid |
InChI |
InChI=1S/C22H29N5O4/c23-11-1-2-18(21(30)31)25-19(28)15-8-5-13(6-9-15)3-4-14-7-10-17-16(12-14)20(29)27-22(24)26-17/h5-6,8-9,14,18H,1-4,7,10-12,23H2,(H,25,28)(H,30,31)(H3,24,26,27,29)/t14-,18+/m1/s1 |
InChIキー |
FLERDSAOIKEJCT-KDOFPFPSSA-N |
異性体SMILES |
C1CC2=C(C[C@@H]1CCC3=CC=C(C=C3)C(=O)N[C@@H](CCCN)C(=O)O)C(=O)N=C(N2)N |
SMILES |
C1CC2=C(CC1CCC3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O)C(=O)NC(=N2)N |
正規SMILES |
C1CC2=C(CC1CCC3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O)C(=O)N=C(N2)N |
同義語 |
5,8,10-trideaza-5,6,7,8-tetrahydropteroylornithine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。